(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, widely known as (R,R)-Et-DuPhos (CAS: 136705-64-1), is a highly privileged, C2-symmetric chiral bis(phospholane) ligand utilized extensively in transition metal-catalyzed asymmetric hydrogenation. In procurement and process chemistry, it is valued for its exceptional electron-donating properties and rigid steric environment, which enable ultra-high turnover numbers (TON) and turnover frequencies (TOF) when complexed with rhodium or ruthenium[1]. Unlike many classical aryl-phosphine ligands, Et-DuPhos delivers robust enantiocontrol across a broad spectrum of sterically demanding substrates, including enamides, enol esters, and itaconates, making it a benchmark material for the scalable synthesis of chiral amino acids and pharmaceutical intermediates.
Substituting (R,R)-Et-DuPhos with structurally related chiral ligands, such as BINAP or even its closest homolog Me-DuPhos, frequently results in critical process failures. Aryl-based phosphines like BINAP often exhibit 'match and mismatch' enantiodivergence, producing opposite stereocenters from E and Z isomeric olefin mixtures, which forces manufacturers to perform costly upstream separations[1]. Furthermore, the precise steric bulk of the ethyl groups on the phospholane rings is highly specific; substituting with the less sterically encumbered Me-DuPhos or the bulkier iPr-DuPhos can cause catastrophic drops in enantiomeric excess (e.g., from >90% to <70%) or stall reaction kinetics in specific α-aminomethylacrylate and phosphonate reductions [2]. Consequently, generic substitution compromises both optical purity and process economics.
In the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, the use of BINAP results in enantiodivergence, yielding products with opposite absolute configurations from E- and Z-isomers. In direct contrast, the (R,R)-Et-DuPhos-Rh system provides excellent enantioselectivity (>95% ee) for both isomeric substrates, driving them to the identical absolute configuration regardless of the starting E/Z geometry [1].
| Evidence Dimension | Enantioconvergence from E/Z isomeric mixtures |
| Target Compound Data | Yields identical absolute configuration with >95% ee from both E and Z isomers |
| Comparator Or Baseline | BINAP (yields opposite absolute configurations for E and Z isomers) |
| Quantified Difference | 100% convergence to a single enantiomer vs. divergent racemic mixtures if unseparated |
| Conditions | Rh-catalyzed hydrogenation of dehydroamino acid derivatives in THF/MeOH |
Eliminates the necessity for expensive and time-consuming chromatographic separation of precursor E/Z olefin mixtures prior to hydrogenation.
The precise steric environment of the ethyl substituents is critical for certain unprotected substrates. In the asymmetric hydrogenation of α-aminomethylacrylates, Rh-(Et-DuPhos) achieved 92% ee. When directly compared to its homologs under identical conditions, the less bulky Me-DuPhos yielded only 68% ee, and the bulkier iPr-DuPhos yielded 72% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | 92% ee |
| Comparator Or Baseline | Me-DuPhos (68% ee) and iPr-DuPhos (72% ee) |
| Quantified Difference | +24% ee over Me-DuPhos and +20% ee over iPr-DuPhos |
| Conditions | Rh-catalyzed hydrogenation of α-aminomethylacrylates with CF3SO3- counterion |
Proves that the ethyl derivative cannot be substituted with cheaper methyl or isopropyl homologs without severe degradation of API optical purity.
For the asymmetric hydrogenation of 2-methylenesuccinamic acid, the[(S,S)-Et-DuPhos Rh COD]BF4 precatalyst demonstrated extreme efficiency. The system achieved a substrate-to-catalyst (S/C) ratio of 100,000 with an average turnover frequency (TOF) of ~13,000 h⁻¹, while maintaining 96% ee [1]. This vastly outperforms standard chiral rhodium systems, which typically operate at S/C ratios of 1,000 to 10,000.
| Evidence Dimension | Substrate-to-Catalyst (S/C) Ratio and TOF |
| Target Compound Data | S/C = 100,000; TOF = ~13,000 h⁻¹ |
| Comparator Or Baseline | Standard Rh-chiral phosphine baselines (S/C = 1,000 - 10,000) |
| Quantified Difference | 10x to 100x reduction in required catalyst loading |
| Conditions | Hydrogenation of chloride-free 2-methylenesuccinamic acid |
Ultra-low catalyst loading directly minimizes precious metal and ligand costs, fundamentally improving the unit economics of industrial-scale manufacturing.
Ideal for the large-scale production of chiral amino acids where the upstream synthesis of the enamide precursor yields an inseparable mixture of E and Z isomers. By utilizing Et-DuPhos, manufacturers can hydrogenate the crude mixture directly to a single enantiomer, bypassing costly chromatographic separations [1].
The specific steric profile of Et-DuPhos makes it the mandatory selection over Me-DuPhos for hydrogenating unprotected α-aminomethylacrylates and specific phosphonates, ensuring >90% ee where homologs fail to provide adequate stereocontrol [2].
The optimal ligand choice for high-throughput hydrogenation processes, such as the synthesis of Candoxatril or 2-methylsuccinamic acid, where maximizing the Substrate-to-Catalyst (S/C) ratio to 100,000 is required to meet stringent cost-of-goods (COGS) targets [3].